

# Application Note and Protocol: Electrophilic Bromination of 1,3,5-Trimethylbenzene

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Compound of Interest

Compound Name: 1,3,5-Tris(dibromomethyl)benzene

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# Introduction

This document provides a detailed experimental protocol for the synthesis of 2-bromo-1,3,5-trimethylbenzene via the electrophilic aromatic substitution of 1,3,5-trimethylbenzene (mesitylene). 1,3,5-Trimethylbenzene is an activated aromatic ring due to the presence of three methyl groups, which are ortho, para-directing and activating. The symmetrical nature of the starting material ensures that the monobromination leads to a single primary product, 2-bromo-1,3,5-trimethylbenzene. This compound can serve as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. The reaction proceeds via the direct bromination of mesitylene using molecular bromine.[1]

## **Reaction Scheme**

 $(CH_3)_3C_6H_3 + Br_2 \rightarrow (CH_3)_3C_6H_2Br + HBr[1]$ 

#### **Data Presentation**

A summary of the reactants and the expected product is provided in the table below.



| Comp<br>ound                                       | Role                 | Molec<br>ular<br>Formul<br>a | Molar<br>Mass (<br>g/mol ) | Amou<br>nt<br>(moles<br>) | Amou<br>nt<br>(grams<br>) | Volum<br>e (mL) | Densit<br>y<br>(g/mL) | Boiling<br>Point<br>(°C) |
|----------------------------------------------------|----------------------|------------------------------|----------------------------|---------------------------|---------------------------|-----------------|-----------------------|--------------------------|
| 1,3,5-<br>Trimeth<br>ylbenze<br>ne                 | Starting<br>Material | C9H12                        | 120.19                     | 5.3                       | 636                       | ~738            | 0.863                 | 164.7                    |
| Bromin<br>e                                        | Reagen<br>t          | Br <sub>2</sub>              | 159.81                     | 5.6                       | 900                       | 288             | 3.12                  | 58.8                     |
| Carbon<br>Tetrachl<br>oride                        | Solvent              | CCl4                         | 153.82                     | -                         | 940-<br>1005              | 590-<br>631     | 1.594                 | 76.7                     |
| 2-<br>Bromo-<br>1,3,5-<br>trimethy<br>Ibenzen<br>e | Product              | C9H11Br                      | 199.09                     | -                         | -                         | -               | 1.322                 | 225                      |

Note: The expected yield for this reaction is typically high, but is not explicitly quantified in the referenced literature. The provided amounts are based on a literature procedure.[2]

# **Experimental Protocol**

This protocol is adapted from a procedure published in Organic Syntheses.[2]

#### Materials:

- 1,3,5-Trimethylbenzene (Mesitylene)
- Bromine
- Carbon tetrachloride



- 20% Sodium hydroxide solution
- Calcium chloride (anhydrous)
- 3 L three-necked flask
- Mechanical stirrer
- Separatory funnel
- Short reflux condenser
- Ice-salt bath
- Distillation apparatus

#### Procedure:

- Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, dissolve 636 g (5.3 moles) of 1,3,5-trimethylbenzene in 375–440 cc of carbon tetrachloride.
- Cooling: Place the flask in an ice-salt bath to cool the reaction mixture to below 10°C.
- Addition of Bromine: While maintaining the temperature below 10°C and stirring vigorously, add a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride dropwise from the separatory funnel.
- Reaction Time: After the complete addition of the bromine solution, allow the reaction mixture
  to stand at room temperature for approximately one hour. The solution should become a light
  yellow color.
- Work-up Aqueous Wash: Transfer the reaction mixture to a large separatory funnel and wash it with water.
- Work-up Base Wash: To neutralize any remaining hydrobromic acid, wash the organic layer with two 500 cc portions of 20% sodium hydroxide solution.



- Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
- Filtration: Filter the dried solution to remove the calcium chloride.
- Purification Distillation: The carbon tetrachloride is removed by distillation. The residue, which is crude 2-bromo-1,3,5-trimethylbenzene, is then purified by vacuum distillation.

# **Safety Precautions**

- Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Carbon Tetrachloride: is a toxic and carcinogenic solvent. All handling should be performed in a fume hood.
- Hydrobromic Acid: is a corrosive acid that is evolved as a byproduct of the reaction. The
  reaction should be conducted in a fume hood to avoid inhalation of the fumes.
- The procedures described should only be carried out by individuals with proper training in experimental organic chemistry. A thorough risk assessment should be conducted before starting the experiment.

# **Experimental Workflow**



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### References



- 1. Mesityl bromide Wikipedia [en.wikipedia.org]
- · 2. Organic Syntheses Procedure [orgsyn.org]
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